Cas no 2011115-99-2 ({1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine)

{1-(3-Chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine is a chiral azetidine derivative featuring a 3-chloro-4-fluorobenzyl substituent and a primary amine functional group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or antimicrobial agents. Its rigid azetidine scaffold enhances conformational stability, while the electron-withdrawing chloro and fluoro substituents may influence binding affinity in receptor interactions. The primary amine moiety allows for further derivatization, enabling incorporation into peptidomimetics or small-molecule inhibitors. Suitable for controlled reactions under mild conditions, this building block is valued for its synthetic flexibility and potential in medicinal chemistry research.
{1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine structure
2011115-99-2 structure
Product Name:{1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine
CAS No:2011115-99-2
MF:C11H14ClFN2
MW:228.693665027618
CID:6014956
PubChem ID:165531127
Update Time:2025-06-12

{1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine
    • EN300-1282257
    • 2011115-99-2
    • {1-[(3-chloro-4-fluorophenyl)methyl]azetidin-2-yl}methanamine
    • Inchi: 1S/C11H14ClFN2/c12-10-5-8(1-2-11(10)13)7-15-4-3-9(15)6-14/h1-2,5,9H,3-4,6-7,14H2
    • InChI Key: PBCFCGAGNCKNLP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CN1CCC1CN)F

Computed Properties

  • Exact Mass: 228.0829543g/mol
  • Monoisotopic Mass: 228.0829543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.3Ų

{1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine Pricemore >>

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Additional information on {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine

Introduction to {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine and Its Significance in Modern Chemical Biology

{1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine, a compound with the CAS number 2011115-99-2, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This compound, characterized by its complex aromatic and heterocyclic structure, has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring enhances its pharmacological profile, making it a promising candidate for further investigation.

The molecular framework of this compound includes a benzene ring substituted with chloro and fluoro groups, which are known to influence the electronic properties and binding affinity of the molecule. The azetidin-2-yl moiety, a five-membered heterocyclic ring containing nitrogen, contributes to the compound's unique chemical properties and biological activity. This structural motif is particularly interesting because it mimics natural bioactive scaffolds found in various pharmacologically relevant compounds.

In the realm of drug discovery, the synthesis and characterization of {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine have been influenced by the latest advancements in synthetic methodologies. Modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient construction of complex molecular architectures. These methods not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluation.

The pharmacological potential of this compound has been explored in various preclinical studies. Researchers have been particularly interested in its interaction with biological targets such as enzymes and receptors. The chloro and fluoro substituents are known to modulate binding interactions, potentially leading to enhanced efficacy and selectivity. Preliminary studies suggest that {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways.

One of the most exciting aspects of this compound is its potential in the development of targeted therapies. The ability to fine-tune its structure allows for the creation of derivatives with tailored biological activities. This flexibility is essential for addressing the diverse needs of patients suffering from various diseases. Additionally, computational modeling and virtual screening techniques have been employed to predict the binding modes of this compound with potential targets, further guiding its optimization.

The role of {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine in medicinal chemistry is also underscored by its contribution to understanding structure-activity relationships (SAR). By systematically modifying its core structure, researchers can gain insights into how different functional groups influence biological activity. This information is invaluable for designing more effective drugs with improved pharmacokinetic profiles.

Recent advances in analytical chemistry have facilitated the detailed characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided critical information about its molecular structure and conformation. These data are essential for confirming the identity of the compound and understanding its behavior in different environments.

The synthesis of {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine also highlights the importance of green chemistry principles. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. These approaches align with broader trends in pharmaceutical research aimed at creating more environmentally friendly processes.

Future directions for research on this compound include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers may uncover synergistic effects that enhance therapeutic outcomes. Additionally, investigating its mechanisms of action will provide a deeper understanding of how it interacts with biological systems.

In conclusion, {1-(3-chloro-4-fluorophenyl)methylazetidin-2-yl}methanamine (CAS no 2011115-99-2) is a promising compound with significant potential in modern chemical biology. Its unique structural features, combined with recent advancements in synthetic and analytical techniques, make it an attractive candidate for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of next-generation therapeutic agents.

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